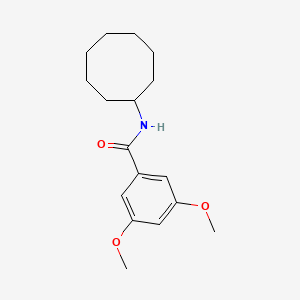

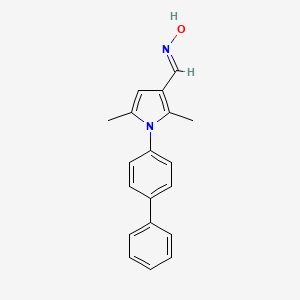

![molecular formula C12H12N2O2S2 B5540838 methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate](/img/structure/B5540838.png)

methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate, also known as MTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTTB belongs to the class of thiadiazole derivatives, which have been studied extensively for their biological and pharmacological properties.

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research on molecular aggregation in compounds related to methyl 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoate reveals their unique behavior in various solvents. Spectroscopic studies demonstrate how these compounds exhibit different fluorescence emission spectra based on the solvent used, indicating their potential in studying molecular interactions and aggregation processes. The structure of substituent groups significantly affects molecule aggregation, suggesting applications in materials science for designing compounds with specific optical properties (Matwijczuk et al., 2016).

Lipid Bilayer Interaction

Investigations into the molecular organization of lipid bilayers incorporating thiadiazole derivatives provide insights into their interactions with biological membranes. These compounds influence the phase transition in liposomes, which is crucial for understanding membrane dynamics and designing drug delivery systems. The findings suggest these molecules could be used to modulate membrane properties, enhancing the efficacy of therapeutic agents (Kluczyk et al., 2016).

Fluorescence and Tautomeric Equilibria

Further research highlights the solvent-dependent keto/enol tautomerism of thiadiazole derivatives. The observed tautomerism, influenced by solvent polarizability rather than electric dipole moment, points towards their utility in probing solvent properties and studying tautomeric equilibria in biological systems. Such properties are relevant for developing sensors and markers in bioanalytical applications (Matwijczuk et al., 2017).

Molecular Aggregation Effects on Fluorescence

Detailed fluorescence studies on thiadiazole derivatives reveal that molecular aggregation and the position of the amino group significantly impact fluorescence emissions. These findings are vital for designing fluorescent probes and materials with tailored optical properties for imaging and diagnostic purposes. The ability to manipulate fluorescence through molecular design opens avenues in the development of novel photonic devices (Matwijczuk et al., 2018).

Crystal Engineering and Phase Transition

The unique crystalline properties of related compounds under varying conditions, such as pressure, offer insights into crystal engineering and the development of materials with tunable physical properties. Understanding how molecular conformations and packing change with pressure is essential for designing compounds with specific crystal structures and properties (Johnstone et al., 2010).

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-thiadiazole unit have been shown to exhibit a broad range of bioactivities, including anticancer , antimicrobial , and antiepileptic properties . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds . The presence of this unit may contribute to the compound’s bioactivity.

Biochemical Pathways

Given the broad bioactivity profiles of compounds containing the 1,3,4-thiadiazole unit , it is likely that multiple pathways could be affected.

Result of Action

Compounds containing the 1,3,4-thiadiazole unit have been shown to exhibit a range of bioactivities, including anticancer , antimicrobial , and antiepileptic properties , suggesting that the compound could have similar effects.

Properties

IUPAC Name |

methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-8-13-14-12(18-8)17-7-9-3-5-10(6-4-9)11(15)16-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCRIPJXXKVIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

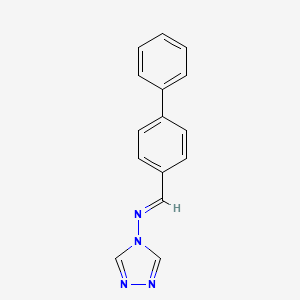

![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

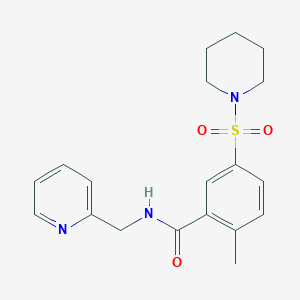

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

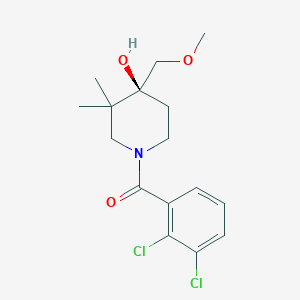

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)